molecular formula C13H17FN2O4S B2517219 4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride CAS No. 2411300-43-9

4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride

Cat. No. B2517219
M. Wt: 316.35
InChI Key: ZGSUZIZBUZYDEL-UHFFFAOYSA-N
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Description

4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride is a chemical compound with the following properties:



  • Chemical Formula : C24H22N2O5

  • Molecular Weight : 418.453 g/mol

  • CAS Number : 767339-44-6



Molecular Structure Analysis

The molecular structure of 4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride consists of a diazepane ring (a seven-membered heterocycle) with a phenoxyacetyl group and a sulfonyl fluoride moiety attached. The phenoxyacetyl group contributes to its lipophilicity, while the sulfonyl fluoride group may play a role in reactivity.



Chemical Reactions Analysis

The reactivity of this compound likely involves nucleophilic substitution reactions at the sulfonyl fluoride group or potential acylation reactions at the phenoxyacetyl moiety. Investigating its reactivity with various nucleophiles and electrophiles would provide valuable insights.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (e.g., polar, nonpolar, organic, aqueous).

  • Melting Point : Determine the melting point to assess its stability and purity.

  • Boiling Point : Investigate the boiling point for practical applications.

  • Stability : Assess its stability under various conditions (temperature, light, etc.).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, especially considering the sulfonyl fluoride group.

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions


  • Biological Studies : Investigate its potential as a pharmacologically active compound.

  • Synthetic Optimization : Develop more efficient synthetic routes.

  • Structure-Activity Relationship (SAR) : Explore derivatives to understand structure-function relationships.


Please note that the information provided here is based on available literature and may require further validation. For a more detailed analysis, additional research and experimental data are essential.


properties

IUPAC Name

4-(2-phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c14-21(18,19)16-8-4-7-15(9-10-16)13(17)11-20-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSUZIZBUZYDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)F)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride

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